molecular formula C19H23N3O B3916129 2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

Cat. No.: B3916129
M. Wt: 309.4 g/mol
InChI Key: QWHMZMFIMGSRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine involves its binding to the serotonin transporter and the sigma-1 receptor. By binding to the serotonin transporter, it inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in an antidepressant effect. Additionally, the binding of the compound to the sigma-1 receptor has been shown to have anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the serotonin transporter and the sigma-1 receptor. It has been shown to increase the levels of extracellular serotonin in the prefrontal cortex and the hippocampus, which are regions of the brain associated with mood regulation. Additionally, it has been shown to reduce the levels of stress hormones, such as cortisol, in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is its high affinity for the serotonin transporter and the sigma-1 receptor, which makes it a useful tool for studying the role of these receptors in mood regulation and anxiety. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for research on 2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine. One direction is to further investigate its potential as a treatment for depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further research is needed to establish the safety and efficacy of the compound in humans.

Scientific Research Applications

2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been investigated for its potential applications in the field of pharmacology. Specifically, it has been studied for its ability to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression and anxiety disorders.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-5-16-13-18(12-15(16)4-1)21-14-17-6-3-7-20-19(17)22-8-10-23-11-9-22/h1-7,18,21H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMZMFIMGSRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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